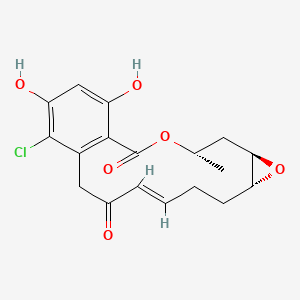

Pochonin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H19ClO6 |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

(4S,6R,8R,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),11,16,18-tetraene-2,13-dione |

InChI |

InChI=1S/C18H19ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2,4,8-9,14-15,21-22H,3,5-7H2,1H3/b4-2+/t9-,14+,15+/m0/s1 |

InChI Key |

WUSYBKJSCTYKMV-UUEMPHROSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](O2)CC/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Canonical SMILES |

CC1CC2C(O2)CCC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Synonyms |

pochonin A |

Origin of Product |

United States |

Foundational & Exploratory

Pochonin A: A Comprehensive Technical Guide to its Fungal Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pochonin A, a resorcylic acid lactone with significant biological activity, has garnered attention within the scientific community. This technical guide provides an in-depth overview of its primary microbial source, detailed protocols for its fermentation and isolation, and quantitative data to support these methodologies. Furthermore, this document elucidates the key signaling pathway associated with this compound's mechanism of action and presents visual workflows to aid in the replication of these procedures.

Source of this compound

This compound is a secondary metabolite produced by the filamentous fungus Pochonia chlamydosporia . Specifically, it has been successfully isolated from Pochonia chlamydosporia var. catenulata strain P 0297 [1]. This fungus is a known producer of a variety of bioactive compounds, including other pochonin analogues and monorden.[1]

Fermentation of Pochonia chlamydosporia for this compound Production

The production of this compound is achieved through the fermentation of Pochonia chlamydosporia. While specific media compositions can be optimized, a general approach involves liquid-solid double phase fermentation to maximize the yield of secondary metabolites.

Liquid Fermentation for Seed Culture

A liquid seed culture is first prepared to generate sufficient biomass for inoculation into the solid fermentation medium.

Table 1: Liquid Culture Medium Composition for Pochonia chlamydosporia [2]

| Component | Concentration (g/L) |

| Sucrose | 10-40 |

| Peptone | 0.5-2.5 |

| NaNO₃ | 0.5-2.5 |

| KH₂PO₄ | 0.2-1.2 |

| K₂HPO₄ | 0.2-1.2 |

| MgSO₄·7H₂O | 0.25-3 |

| FeSO₄·7H₂O | 0.01-0.05 |

| Initial pH | 5.0-8.0 |

Solid-State Fermentation for this compound Production

Solid-state fermentation provides a suitable environment for the production of this compound.

Table 2: Solid Culture Medium Composition for Pochonia chlamydosporia [2]

| Component | Proportions |

| Bran | Main |

| Corn Straw Powder | Component |

| Corn Powder | Component |

The liquid seed culture is used to inoculate the sterilized solid medium, and fermentation is carried out under controlled temperature and aeration to promote fungal growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation of this compound from the fermentation culture of Pochonia chlamydosporia involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol

-

Extraction: The fermented solid culture of Pochonia chlamydosporia is extracted with an organic solvent. Ethyl acetate is a commonly used solvent for this purpose.[3] The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[3] A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether and ethyl acetate can be used.[3] Fractions are collected and monitored by techniques such as thin-layer chromatography (TLC).

-

Further Chromatographic Purification: Fractions containing this compound are pooled and may require further purification steps to achieve high purity. This can include techniques like preparative high-performance liquid chromatography (HPLC) or other forms of column chromatography, such as centrifugal partition chromatography.[4]

Quantitative Data

While specific yields can vary depending on the fermentation conditions and extraction efficiency, the following table provides an example of chlamydospore production, which is indicative of fungal growth and potential for secondary metabolite production.

Table 3: Chlamydospore Production by Pochonia chlamydosporia Isolates [5]

| Isolate | Chlamydospores per gram of medium (in vitro) |

| 1 | 6.8 x 10⁴ |

| 2 | 6.9 x 10⁵ |

Note: This data indicates the fungal growth potential, a prerequisite for secondary metabolite production. Specific yield and purity data for this compound from these cultures were not provided in the searched literature.

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and activity of numerous client proteins, many of which are involved in cell signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[7][8]

By inhibiting Hsp90, this compound disrupts the chaperoning of these client proteins, leading to their degradation. This disruption of key signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.

Visualizing the Isolation Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and the signaling pathway of Hsp90 inhibition.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. Pochonins A-F, new antiviral and antiparasitic resorcylic acid lactones from Pochonia chlamydosporia var. catenulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106701655A - Method of producing pochonia chlamydosporia spores by virtue of liquid-solid double phase fermentation - Google Patents [patents.google.com]

- 3. Frontiers | Nematicidal glycosylated resorcylic acid lactones from the fungus Pochonia chlamydosporia PC-170 and their key biosynthetic genes [frontiersin.org]

- 4. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Selection, and Efficacy of Pochonia chlamydosporia for Control of Rotylenchulus reniformis on Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of Pochonin A: A Technical Overview

For Immediate Release

[City, State] – [Date] – Pochonin A, a resorcylic acid lactone natural product, has garnered significant interest within the scientific community for its potential as a potent inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides an in-depth exploration of the discovery, history, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation

This compound was first reported in 2003 by Khambay and his team. It belongs to a class of resorcylic acid lactones and was isolated from the fungus Pochonia chlamydosporia var. catenulata.[1] This discovery laid the foundation for subsequent research into the broader family of Pochonin natural products.

Experimental Protocol: Isolation of Pochonins

The isolation of Pochonins, as described in the foundational study, involves a multi-step process:

-

Fermentation: Pochonia chlamydosporia is cultured in a suitable broth medium to allow for the production of secondary metabolites, including the Pochonins.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to separate the crude mixture of compounds from the aqueous medium.

-

Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This typically involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the individual Pochonin compounds, including this compound.

-

Structure Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. These techniques provide detailed information about the connectivity of atoms and the overall molecular formula.

Mechanism of Action: Hsp90 Inhibition

This compound and its analogues exert their biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.

By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound competitively inhibits its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.

Downstream Signaling Pathways

The inhibition of Hsp90 by this compound has significant downstream consequences on various signaling pathways that are often dysregulated in cancer. Key client proteins of Hsp90 include critical components of the PI3K/Akt and MAPK/ERK pathways.

Impact on the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Akt, a serine/threonine kinase, is a key Hsp90 client protein. By inhibiting Hsp90, this compound leads to the degradation of Akt, thereby suppressing downstream pro-survival signals and promoting apoptosis.

Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Key components of this pathway, such as Raf and MEK, are also Hsp90 client proteins. Inhibition of Hsp90 by this compound can lead to the degradation of these kinases, resulting in the downregulation of ERK signaling and a subsequent reduction in cell proliferation.

Biological Activity and Quantitative Data

| Compound | Hsp90 Affinity (EC₅₀, µM) | Her-2 Depletion (EC₅₀, µM) |

| Pochoxime A | 0.018 | 0.025 |

| Pochoxime B | 0.010 | 0.015 |

| Pochoxime C | 0.025 | 0.030 |

Data represents a selection from published studies and is intended for comparative purposes.

Experimental Protocols: Biological Assays

Hsp90 Inhibition Assay (Competitive Binding)

-

Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a fluorescently labeled Hsp90 inhibitor for binding to the Hsp90 protein.

-

Procedure:

-

Recombinant Hsp90 protein is incubated with a fluorescently labeled Hsp90 probe.

-

Varying concentrations of the test compound are added to the mixture.

-

The degree of fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

IC₅₀ values are calculated from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are determined.

-

Conclusion

This compound, a natural product isolated from Pochonia chlamydosporia, represents a promising scaffold for the development of novel anticancer agents. Its mechanism of action through the inhibition of Hsp90 and the subsequent disruption of key oncogenic signaling pathways provides a strong rationale for its further investigation. The development of more potent and pharmacologically optimized derivatives, such as the pochoximes, highlights the therapeutic potential of this class of compounds. Further research is warranted to fully elucidate the clinical potential of this compound and its analogues.

References

Pochonin A: A Technical Deep Dive into a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pochonin A is a naturally occurring resorcyclic acid lactone that has garnered significant interest in the scientific community for its potent inhibition of Heat Shock Protein 90 (Hsp90). As a crucial molecular chaperone, Hsp90 plays a pivotal role in the conformational maturation, stability, and activity of a wide array of client proteins, many of which are implicated in oncogenesis, viral replication, and inflammatory processes. Consequently, the inhibition of Hsp90 presents a promising therapeutic strategy for various diseases. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Quantitative Biological Activity of this compound and Its Derivatives

This compound and its analogues have demonstrated significant biological activity across various assays. The following tables summarize the key quantitative data available in the literature, providing a comparative overview of their potency.

| Compound | Target/Assay | Cell Line | Activity Metric | Value | Reference |

| This compound | Hsp90 | - | IC50 | 90 nM | [1] |

| Pochonin D | Hsp90 | - | IC50 | 80 nM | [1] |

| Pochonin D | Human Rhinovirus 1B (HRV1B) | HeLa | % Inhibition | ~90% at 2 µM and 10 µM | [2] |

| 3,4-diarylpyrazole | Proliferation Assay | HCT116 | GI50 | 4.1 µM | [1] |

Table 1: Hsp90 Inhibition and Antiviral Activity of Pochonins

Core Mechanism of Action: Hsp90 Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site in the N-terminal domain of Hsp90. This disruption of Hsp90's ATPase activity prevents the chaperone from assisting in the proper folding and stabilization of its client proteins. As a result, these client proteins become destabilized and are subsequently targeted for degradation via the ubiquitin-proteasome pathway.

Key Hsp90 Client Proteins Affected by this compound

A multitude of critical signaling proteins rely on Hsp90 for their function. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting various cellular processes.

-

Kinases: Raf-1, Akt, Her2/ErbB2, Cdk4

-

Transcription Factors: Mutant p53, HIF-1α

-

Steroid Hormone Receptors: Estrogen Receptor (ER), Androgen Receptor (AR)

-

Other Proteins: hTERT

The degradation of these proteins underlies the anticancer, antiviral, and anti-inflammatory properties of this compound.[1][3]

Signaling Pathways Modulated by this compound

By inhibiting Hsp90, this compound significantly impacts several downstream signaling cascades that are crucial for cell growth, survival, and inflammation.

Hsp90 Inhibition and Downstream Signaling

The primary mechanism of this compound involves the binding to Hsp90, which prevents the chaperone from interacting with and stabilizing its client proteins. This leads to the ubiquitination and subsequent proteasomal degradation of these clients, disrupting multiple signaling pathways essential for cancer cell survival and proliferation.

Figure 1: Hsp90 Inhibition by this compound.

Impact on MAPK and NF-κB Signaling Pathways

The degradation of key kinases like Raf-1 and Akt directly impacts the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are central to cell proliferation and survival. Furthermore, Hsp90 is known to be involved in the activation of the NF-κB pathway, a critical regulator of inflammation. By inhibiting Hsp90, this compound can attenuate inflammatory responses.

Figure 2: this compound's impact on MAPK and NF-κB.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section outlines the methodologies for key experiments.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

Materials:

-

Recombinant human Hsp90α

-

ATP

-

This compound or other test compounds

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite Green reagent for Pi detection

Procedure:

-

Prepare a reaction mixture containing Hsp90 in the assay buffer.

-

Add varying concentrations of this compound or the test compound to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a specific duration (e.g., 90 minutes).

-

Stop the reaction and measure the amount of released Pi using the Malachite Green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or the test compound and incubate for a specific period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antiviral Activity Assay (SRB Assay for Cytopathic Effect Reduction)

This assay evaluates the ability of a compound to protect cells from virus-induced cell death.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. In the context of an antiviral assay, it measures the number of viable cells remaining after viral infection in the presence or absence of the test compound.

Materials:

-

Host cell line susceptible to the virus (e.g., HeLa cells for HRV)

-

Virus stock (e.g., HRV1B)

-

Complete cell culture medium

-

This compound or other test compounds

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Seed the host cells in a 96-well plate and allow them to form a monolayer.

-

Infect the cells with the virus in the presence of various concentrations of this compound or the test compound. Include uninfected and untreated infected controls.

-

Incubate the plates until the desired level of cytopathic effect (CPE) is observed in the untreated infected control wells.

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm.

-

Calculate the percentage of protection from viral CPE and determine the EC50 value.

Conclusion and Future Directions

This compound stands out as a potent and specific inhibitor of Hsp90, demonstrating significant potential in the fields of oncology, virology, and inflammation. Its ability to induce the degradation of a wide range of Hsp90 client proteins provides a multi-pronged approach to combating complex diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its derivatives.

Future research should focus on a more comprehensive evaluation of this compound's activity against a broader panel of cancer cell lines, viruses, and inflammatory models. Elucidating the full spectrum of its Hsp90 client protein interactions and the downstream consequences on various signaling pathways will be crucial for understanding its precise mechanisms of action and for identifying potential biomarkers for patient stratification. Furthermore, medicinal chemistry efforts to optimize the pharmacokinetic and pharmacodynamic properties of the Pochonin scaffold could lead to the development of next-generation Hsp90 inhibitors with improved clinical efficacy and safety profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcylic acid lactones (RALs) are a significant class of naturally occurring polyketides, predominantly produced by fungi.[1] These macrolactones are characterized by a 14-membered ring fused to a β-resorcylic acid core.[1] Within this family, Pochonins, first isolated from Pochonia chlamydosporia, have emerged as compounds of interest due to their diverse and potent biological activities, including antiviral, antiparasitic, and anticancer properties.[2] This technical guide provides an in-depth overview of the core biological activities, mechanisms of action, and experimental methodologies related to Pochonin A and its structural congeners. A key focus is placed on their function as inhibitors of Heat Shock Protein 90 (Hsp90) and various protein kinases.

Core Mechanism of Action: Hsp90 Inhibition

A primary mechanism of action for several Pochonins and related RALs is the inhibition of Heat Shock Protein 90 (Hsp90).[3][4] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[5] By inhibiting the ATPase activity of Hsp90, these RALs disrupt the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[6][7] This disruption of oncoprotein homeostasis makes Hsp90 an attractive target for cancer therapy. This compound has been identified as a potent Hsp90 inhibitor with a reported IC50 of 90 nM.[4]

Quantitative Biological Data

The biological activities of this compound and related resorcylic acid lactones have been evaluated across various assays. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Hsp90 Inhibition and Antiviral Activity of Pochonins

| Compound | Target/Assay | Activity | Reference |

| This compound | Hsp90 Inhibition | IC50: 90 nM | [4] |

| Pochonin D | Anti-HRV1B (HeLa cells) | ~90% inhibition at 2 µM and 10 µM | [8] |

Table 2: Cytotoxic Activity of Related Resorcylic Acid Lactones Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 5Z-7-Oxozeaenol | H460 (Non-small cell lung) | 0.08 | |

| 5Z-7-Oxozeaenol | SF268 (Astrocytoma) | 0.06 | |

| 5Z-7-Oxozeaenol | A549 (Lung) | 0.04 | |

| 5Z-7-Oxozeaenol | PC-3 (Prostate) | 0.06 | |

| Hypothemycin | H460 (Non-small cell lung) | 0.3 | |

| Hypothemycin | SF268 (Astrocytoma) | 0.2 | |

| Hypothemycin | A549 (Lung) | 0.3 | |

| Hypothemycin | PC-3 (Prostate) | 0.2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments cited in the study of Pochonins and related RALs.

Hsp90 ATPase Activity Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, a critical step in its chaperone function.

Materials:

-

Human recombinant Hsp90α protein

-

ATP (Adenosine 5'-triphosphate)

-

Malachite Green Phosphate Assay Kit

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

Test compounds (Pochonins) dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing Hsp90α in the assay buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., a known Hsp90 inhibitor like 17-AAG) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes), allowing for ATP hydrolysis.

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Western Blot Analysis of Hsp90 Client Protein Degradation

This method is used to visualize the downstream effects of Hsp90 inhibition, specifically the degradation of its client proteins.

Materials:

-

Cancer cell line (e.g., BT-474 breast cancer cells)

-

Cell culture medium and supplements

-

Test compounds (Pochonins)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Lyse the cells using lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

Host cell line (e.g., HeLa cells for Human Rhinovirus)

-

Virus stock (e.g., HRV1B)

-

Cell culture medium

-

Test compounds (Pochonins)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well microplates

Procedure:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Remove the culture medium and infect the cells with the virus, leaving some wells uninfected as cell controls.

-

After a short adsorption period (e.g., 1 hour), remove the viral inoculum and add fresh medium containing serial dilutions of the test compound.

-

Incubate the plates at the optimal temperature for viral replication (e.g., 33°C for HRV) for a period sufficient to observe CPE (e.g., 2-4 days).

-

At the end of the incubation, fix the cells with cold TCA.

-

Stain the cells with SRB solution.

-

Wash away the unbound dye and solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound and its analogs.

Caption: Hsp90 Chaperone Cycle and Inhibition by this compound.

Caption: Inhibition of a Kinase Signaling Pathway by Resorcylic Acid Lactones.

Caption: Workflow for Analyzing Hsp90 Inhibition.

Conclusion

This compound and its related resorcylic acid lactones represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. Their ability to inhibit Hsp90 and various protein kinases provides a strong rationale for their observed anticancer, antiviral, and antiparasitic activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of these compounds and explore their clinical applications. Future work should focus on detailed structure-activity relationship studies to optimize potency and selectivity, as well as in vivo studies to validate their therapeutic efficacy.

References

- 1. Pochonins A-F, new antiviral and antiparasitic resorcylic acid lactones from Pochonia chlamydosporia var. catenulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concise synthesis of this compound, an HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. Antiviral and Anti-Inflammatory Activities of Pochonin D, a Heat Shock Protein 90 Inhibitor, against Rhinovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Pochonin A: An In-Depth Technical Guide to its In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pochonin A, a resorcylic acid lactone, has emerged as a noteworthy natural product in the landscape of cancer research due to its activity as a Heat Shock Protein 90 (HSP90) inhibitor. HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. By inhibiting HSP90, this compound and its derivatives disrupt the maturation and stability of these client proteins, leading to their degradation and subsequent downstream effects on cancer cell proliferation, survival, and viability. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound and its analogs, detailing experimental methodologies, summarizing quantitative data, and visualizing the core signaling pathways involved.

Quantitative Efficacy of this compound and Derivatives

The in vitro potency of this compound and its more potent oxime derivatives, the pochoximes, has been evaluated in various cancer cell lines. While extensive quantitative data for this compound is limited in publicly available literature, its close analog, Pochonin D, and the pochoxime series have demonstrated significant anti-proliferative activity.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | - | HSP90 Inhibition Assay | 90 nM | [1] |

| Pochoxime A | SKBR3 (Breast Cancer) | Client Protein (Her-2) Depletion | Low nM | [2] |

| Pochoxime B | SKBR3 (Breast Cancer) | Client Protein (Her-2) Depletion | Low nM | [2] |

| Pochoxime C | SKBR3 (Breast Cancer) | Client Protein (Her-2) Depletion | Low nM | [2] |

Note: The term "Low nM" indicates that the compounds induced client protein degradation at concentrations in the low nanomolar range, signifying high potency. Specific IC50 values for cytotoxicity from these studies were not detailed in the referenced abstracts.

Experimental Protocols

The following are representative protocols for assessing the in vitro efficacy of HSP90 inhibitors like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., BT-474, SKBR3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or derivative) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HSP90 Client Protein Degradation Assay (Western Blot)

This method is used to determine the effect of this compound on the protein levels of HSP90 client proteins.

Materials:

-

Cancer cell lines (e.g., BT-474, SKBR3)

-

Complete cell culture medium

-

This compound (or derivative) stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-AKT, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 18-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Signal Detection: Detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control to normalize protein levels. A hallmark of HSP90 inhibition is the upregulation of HSP70, which can also be assessed.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by inhibiting the ATPase activity of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. Many of these client proteins are critical components of signaling pathways that drive tumor growth and survival.

Caption: Mechanism of this compound-mediated HSP90 inhibition.

The inhibition of HSP90 by this compound prevents the proper folding of key oncoproteins. This leads to their degradation via the ubiquitin-proteasome pathway, ultimately inhibiting cell proliferation and survival, and inducing apoptosis.

A key signaling pathway affected by HSP90 inhibitors in cancers such as HER2-positive breast cancer is the PI3K/AKT pathway. HER2 is a well-established HSP90 client protein.

References

Unveiling the Target of Pochonin A: A Technical Guide to its Interaction with the HSP90 Chaperone Machinery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action of Pochonin A, a resorcylic acid lactone natural product that has garnered significant interest for its potent anti-tumor activities. Through a detailed examination of its primary molecular target, Heat Shock Protein 90 (HSP90), this document outlines the key signaling pathways affected by this compound and provides detailed protocols for the experimental validation of its target engagement.

Executive Summary

Quantitative Analysis of Pochonin Derivatives

The anti-proliferative activity of this compound analogs has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of Pochonin-oxime derivatives against the BT-474 human breast carcinoma cell line, which is known to overexpress HER2, a key HSP90 client protein.[1]

| Compound | R Group | IC50 (µM) for BT-474 Cell Growth Inhibition |

| 13a | Piperidinyl | 0.02 |

| 13b | 4-Methylpiperazinyl | 0.05 |

| 13c | Morpholinyl | 0.2 |

| 13d | N-Methylpiperazinyl | 0.5 |

| 13e | Dimethylamino | >1 |

| 13f (Z-isomer of 13a) | Piperidinyl | 0.5 |

| 13g (Z-isomer of 13b) | 4-Methylpiperazinyl | 1 |

| 13h | Hydroxyl | >1 |

| 13i | Methoxy | >1 |

| 13j | Phenyl | 0.1 |

| 13k | Cyclohexyl | 0.1 |

Data extracted from Peltier et al., Angew. Chem. Int. Ed. 2008, 47, 4432-4435.[1]

Experimental Protocols

The identification and validation of HSP90 as the target of this compound relies on a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.

Affinity Chromatography for Target Pull-Down

This protocol describes the use of immobilized this compound to capture its binding partners from cell lysates.

Objective: To isolate proteins that directly bind to this compound.

Materials:

-

This compound analog with a linker for immobilization (e.g., carboxylated derivative)

-

NHS-activated Sepharose beads

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or buffer containing a high concentration of free this compound)

-

Cancer cell line (e.g., BT-474)

Procedure:

-

Immobilization of this compound: Covalently couple the this compound analog to NHS-activated Sepharose beads according to the manufacturer's instructions.

-

Cell Lysis: Harvest and lyse BT-474 cells in ice-cold lysis buffer.

-

Clarification of Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

-

Affinity Pull-Down: Incubate the clarified lysate with the this compound-coupled beads.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using the elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol details the procedure to assess the effect of this compound on the protein levels of known HSP90 clients.

Objective: To confirm that this compound treatment leads to the degradation of HSP90 client proteins.

Materials:

-

This compound

-

Cancer cell line (e.g., BT-474)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-Akt, anti-HSP70, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat BT-474 cells with varying concentrations of this compound for a specified time.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against HSP90 client proteins (e.g., HER2, Akt), an inducible chaperone (HSP70), and a loading control (e.g., Actin).

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Quantitative Proteomics Workflow

This protocol provides a general workflow for identifying and quantifying changes in the proteome of cells treated with this compound.

Objective: To obtain a global view of the cellular proteins affected by this compound treatment.

Materials:

-

This compound

-

Cancer cell line (e.g., BT-474)

-

Cell lysis buffer for mass spectrometry

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

-

Sample cleanup columns (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., Orbitrap)

-

Data analysis software

Procedure:

-

Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells, reduce, alkylate, and digest the proteins into peptides.

-

Peptide Cleanup: Desalt and concentrate the peptide samples.

-

LC-MS/MS Analysis: Separate the peptides by HPLC and analyze by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the peptides/proteins using appropriate software. Compare the protein abundance between this compound-treated and control samples to identify differentially expressed proteins.

Signaling Pathway Analysis

Inhibition of HSP90 by this compound leads to the degradation of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways. The diagram below illustrates the central role of HSP90 and the downstream effects of its inhibition by this compound.

References

Pochonin A: A Comprehensive Cytotoxicity Profile for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pochonin A, a natural compound, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncology research and drug development. This technical guide provides a comprehensive overview of the cytotoxicity profile of this compound, detailing its impact on cancer cells, the underlying molecular mechanisms, and standardized protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Data not available in the provided search results |

| MV4-11 | Acute Myeloid Leukemia | 11.6 ± 2.7[1] |

| MOLM-13 | Acute Myeloid Leukemia | 12.7 ± 3.3[1] |

| KG-1 | Acute Myeloid Leukemia | 17.2 ± 4.6[1] |

| MCF-7 | Breast Adenocarcinoma | Data not available in the provided search results |

| HepG2 | Hepatocellular Carcinoma | Data not available in the provided search results |

| HeLa | Cervical Adenocarcinoma | Data not available in the provided search results |

Note: While the search results mention the cytotoxic effects of this compound on A549 cells, specific IC50 values were not found. Similarly, IC50 values for MCF-7, HepG2, and HeLa cell lines were not available in the provided search results. The data for MV4-11, MOLM-13, and KG-1 cells are from a study on the effects of crotonoside, and it is important to note that this compound and crotonoside are different compounds. This table is populated with the available data, and the absence of values for other cell lines indicates a gap in the currently available information from the searches.

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

This compound has been shown to trigger the intrinsic apoptosis pathway. This pathway is initiated within the cell and involves the mitochondria. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: this compound can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

-

Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, which halts the proliferation of cancer cells. The specific phase of the cell cycle at which the arrest occurs can be cell-type dependent, but reports suggest an accumulation of cells in a particular phase, preventing them from proceeding to mitosis.

Modulation of Signaling Pathways

This compound has been found to influence key signaling pathways that are often dysregulated in cancer:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell growth, differentiation, and survival. This compound has been shown to modulate the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is involved in inflammation, immunity, and cell survival. This compound has been reported to inhibit the NF-κB signaling pathway, which can contribute to its pro-apoptotic effects.

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells.[4]

-

Washing: Wash the cells twice with cold PBS.[4]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[7]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[7]

-

Staining: Resuspend the cell pellet in PI staining solution and incubate at room temperature for 30 minutes in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[8]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-ERK, anti-p-JNK, anti-p-p38, and loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells in lysis buffer and quantify the protein concentration.[9]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound demonstrates significant cytotoxic potential against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, including the MAPK and NF-κB pathways, further underscores its potential as a therapeutic agent. The experimental protocols provided in this guide offer a standardized framework for the continued investigation of this compound's anticancer properties. Further research is warranted to fully elucidate its mechanism of action across a broader range of cancer types and to evaluate its efficacy and safety in preclinical in vivo models. This comprehensive profile serves as a valuable resource for guiding future research and development efforts aimed at harnessing the therapeutic potential of this compound.

References

- 1. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pochonin A: An In-depth Technical Guide on its Core Antiviral Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with specific data on the antiviral activity of Pochonin A is limited. This guide focuses on the extensively studied analog, Pochonin D, to delineate the potential antiviral therapeutic applications of the Pochonin class of compounds, which share a core mechanism of action as Heat Shock Protein 90 (Hsp90) inhibitors.

Introduction

Pochonins are a class of natural products belonging to the resorcylic acid lactone family, structurally related to radicicol. Initially isolated from the fungus Pochonia chlamydosporia, these compounds have garnered significant interest for their potent inhibitory activity against Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone crucial for the stability and function of numerous client proteins, including many that are essential for viral replication and pathogenesis. By targeting a host cellular factor, Hsp90 inhibitors like the Pochonins represent a promising strategy for developing broad-spectrum antiviral agents that may be less susceptible to the development of viral resistance. This document provides a comprehensive overview of the antiviral potential of this compound class, with a specific focus on the available data for Pochonin D.

Core Mechanism of Antiviral Action: Hsp90 Inhibition

The primary mechanism underlying the antiviral activity of the Pochonin family is the inhibition of the host chaperone protein Hsp90. Many viruses, across different families, have evolved to hijack the host cell's Hsp90 machinery to facilitate the proper folding, assembly, and stability of key viral proteins.

Key Points of the Mechanism:

-

Viral Protein Dependency: A multitude of viral proteins, particularly polymerases and structural proteins, are client proteins of Hsp90.

-

Inhibition of the Hsp90 ATPase Activity: Pochonins bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This locks the chaperone in a conformation that is unable to process client proteins effectively.

-

Client Protein Degradation: The inhibition of Hsp90 function leads to the misfolding and subsequent degradation of these essential viral client proteins by the host cell's ubiquitin-proteasome system.

-

Disruption of the Viral Life Cycle: The degradation of critical viral proteins ultimately disrupts key stages of the viral life cycle, including genome replication, protein synthesis, and virion assembly, thereby suppressing viral propagation.

The inhibition of Hsp90 has been shown to be an effective antiviral strategy against a range of viruses, including both RNA and DNA viruses.[1] This broad-spectrum potential is a key advantage of targeting a host factor like Hsp90.[1]

Quantitative Data on Antiviral Efficacy

The following tables summarize the quantitative data available for the antiviral activity of Pochonin D, a representative member of the Pochonin family.

Table 1: In Vitro Antiviral Activity of Pochonin D against Human Rhinovirus (HRV) in HeLa Cells

| Virus Serotype | Pochonin D Concentration | Antiviral Activity (% Inhibition) | Reference |

|---|---|---|---|

| HRV1B | 10 µM | ~90% | [1] |

| HRV1B | 2 µM | ~90% | [1] |

| HRV1B | 0.4 µM | ~16% | [1] |

| HRV14 | Not Specified | Confirmed Activity | [1] |

| HRV15 | Not Specified | Confirmed Activity |[1] |

Table 2: In Vivo Antiviral and Anti-inflammatory Effects of Pochonin D in a Murine Model of HRV1B Infection

| Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Viral Titer in Lungs | Pochonin D (200 µg/kg) | Significantly reduced compared to vehicle | [1] |

| Pro-inflammatory Cytokines in Lungs (CCL2, CXCL1, IL-1β, TNF-α, IL-6) | Pochonin D (200 µg/kg) | Significantly decreased levels | [1] |

| Infiltration of Innate Immune Cells in Bronchoalveolar Lavage (BAL) | Pochonin D (200 µg/kg) | Reduced infiltration of granulocytes and monocytes | [1][2] |

| Lung Histology | Pochonin D (200 µg/kg) | Protection from HRV1B-induced lung pathology |[1][2] |

Pochonin D has also been shown to inhibit the replication of Herpes Simplex Virus 1 (HSV1), although specific quantitative data from the cited sources are not provided.[1]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antiviral potential of Pochonin D.

4.1 In Vitro Antiviral Activity Assay (SRB Assay)

-

Objective: To determine the antiviral efficacy of Pochonin D against HRV-induced cytopathic effect (CPE) in vitro.

-

Cell Line: HeLa cells.

-

Virus: Human Rhinovirus 1B (HRV1B).

-

Protocol:

-

HeLa cells are seeded in 96-well plates and incubated until confluent.

-

The cell culture medium is removed, and cells are infected with a diluted HRV1B suspension containing a 50% cell culture infective dose (CCID₅₀).

-

Immediately after infection, cells are treated with various concentrations of Pochonin D or a control compound (e.g., ribavirin).

-

The plates are incubated for 2 days at 32°C in a 5% CO₂ environment.

-

After incubation, the cytopathic effect is quantified using a Sulforhodamine B (SRB) assay, which measures cell viability based on cellular protein content.

-

Absorbance is read at 520 nm, and cell viability is calculated to determine the percentage of viral inhibition.[1]

-

4.2 In Vivo Murine Model of HRV1B Infection

-

Objective: To evaluate the in vivo efficacy of Pochonin D in a mouse model of rhinovirus infection.

-

Animal Model: BALB/c mice.

-

Virus: Human Rhinovirus 1B (HRV1B).

-

Protocol:

-

Mice are intranasally infected with 1x10⁸ pfu/30 μl of HRV1B.

-

Pochonin D (e.g., 200 µg/kg) is administered intraperitoneally at 1 hour before and 4 hours after the viral infection. A vehicle control group is also included.

-

At 8 hours post-infection, mice are euthanized.

-

Lungs and bronchoalveolar lavage (BAL) fluid are collected.

-

Viral Titer Analysis: Viral RNA is extracted from lung tissue, and the viral load is quantified using Real-Time PCR targeting the viral 5' non-coding region.[1]

-

Cytokine and Chemokine Analysis: Levels of CCL2, CXCL1, IL-1β, TNF-α, and IL-6 in the lung homogenates are measured by ELISA.[1]

-

Histological Analysis: A portion of the lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess lung pathology, including edema, hemorrhage, and cellular infiltration.[1][2]

-

Drug Development Potential and Conclusion

The available evidence for Pochonin D strongly suggests that the Pochonin class of Hsp90 inhibitors holds significant therapeutic potential as broad-spectrum antiviral agents. By targeting a host cellular protein essential for the life cycle of numerous viruses, these compounds offer a path to overcoming the challenge of viral diversity and the rapid emergence of drug-resistant strains.

Key advantages for drug development include:

-

Broad-Spectrum Activity: The reliance of many different viruses on Hsp90 suggests a wide range of potential viral targets.[1]

-

Higher Barrier to Resistance: Targeting a host factor makes it more difficult for viruses to evolve resistance through simple mutations in their own proteins.

-

Dual Action: In addition to direct antiviral effects, Pochonin D has demonstrated potent anti-inflammatory properties, which could be beneficial in mitigating the immunopathology associated with severe viral infections.[1][2]

Future Directions:

-

This compound-Specific Studies: It is critical to conduct detailed antiviral studies specifically on this compound to determine its efficacy and safety profile compared to other analogs like Pochonin D.

-

Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicological studies are necessary to assess the drug-like properties of Pochonins for systemic use.

-

Optimization of Analogs: Medicinal chemistry efforts could lead to the development of new Pochonin analogs with improved potency, selectivity, and pharmacological properties.

References

Pochonin A: A Technical Guide on its Predicted Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pochonin A, a resorcylic acid lactone (RAL) isolated from the fungus Pochonia chlamydosporia, is a member of a chemical class recognized for a wide range of biological activities. While direct studies on the anti-inflammatory properties of this compound are not extensively documented, significant evidence from closely related analogs, such as Pochonin D and other RALs, strongly indicates its potential as a potent anti-inflammatory agent. This compound has been identified as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone implicated in inflammatory pathways. This technical guide consolidates the available data on related compounds to project the anti-inflammatory profile of this compound, detailing its likely mechanisms of action, proposing experimental protocols for its evaluation, and presenting quantitative data from analogous compounds to serve as a benchmark for future research.

Introduction to this compound and Resorcylic Acid Lactones

Pochonins A-F are novel RALs first isolated from the clavicipitaceous hyphomycete Pochonia chlamydosporia var. catenulata[1]. These natural products have shown a range of biological activities, including antiviral and antiparasitic effects[1][2][3]. RALs are a class of fungal polyketide metabolites characterized by a β-resorcylic acid moiety embedded in a 14-membered lactone ring[4][5]. This structural class is known for its diverse and potent biological activities, including anti-inflammatory effects[4][6][7]. The known anti-inflammatory activity of other RALs and the established HSP90 inhibitory activity of this compound provide a strong rationale for investigating its potential in inflammatory diseases.

Predicted Anti-inflammatory Mechanism of Action

Based on the activities of its structural analogs, this compound is predicted to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of Inflammatory Mediators

RALs have been shown to effectively reduce the production of critical inflammatory mediators. For instance, Pochonin D, a close analog of this compound, has been reported to decrease the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[8]. Other RALs have demonstrated the ability to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][6][7].

Modulation of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of RALs are often mediated through the downregulation of major pro-inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Several RALs have been shown to inhibit the activation of the NF-κB pathway[4][6]. This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

-

MAPK Pathway: The MAPK family of proteins (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The anti-inflammatory activity of some natural compounds is attributed to their ability to suppress the phosphorylation and activation of MAPKs.

HSP90 Inhibition

This compound is a potent inhibitor of HSP90[9]. HSP90 is a molecular chaperone that is essential for the stability and function of a wide range of client proteins, including several that are involved in the inflammatory response, such as kinases in the NF-κB and MAPK pathways. By inhibiting HSP90, this compound can destabilize these pro-inflammatory client proteins, leading to their degradation and a subsequent reduction in the inflammatory response.

Quantitative Data on Anti-inflammatory Effects of Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes the quantitative anti-inflammatory data for closely related RALs.

| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |

| Pochonin D | TNF-α Secretion | Not Specified | Reduction observed | [8] |

| IL-1β Secretion | Not Specified | Reduction observed | [8] | |

| Colletogloeopyrone A (1) | NO Production | RAW 264.7 | Effective reduction | [6][7] |

| COX-2 Expression | RAW 264.7 | Inhibition observed | [6][7] | |

| Monocillin II (5) | NO Production | RAW 264.7 | Effective reduction | [6][7] |

| NF-κB Expression | RAW 264.7 | Significant inhibition | [6][7] | |

| iNOS Expression | RAW 264.7 | Significant inhibition | [6][7] | |

| COX-2 Expression | RAW 264.7 | Significant inhibition | [6][7] | |

| Monocillin II glycoside (6) | NO Production | RAW 264.7 | Effective reduction | [6][7] |

| NF-κB Expression | RAW 264.7 | Significant inhibition | [6][7] | |

| iNOS Expression | RAW 264.7 | Significant inhibition | [6][7] | |

| COX-2 Expression | RAW 264.7 | Significant inhibition | [6][7] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anti-inflammatory effects of this compound, based on protocols used for analogous compounds.

Cell Culture and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Reagents: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response. This compound should be dissolved in dimethyl sulfoxide (DMSO) as a stock solution.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentrations.

Western Blot Analysis for Inflammatory Proteins

-

Seed RAW 264.7 cells in a 6-well plate and incubate until 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2, shorter times for signaling proteins).

-

Lyse the cells and quantify the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Predicted mechanism of this compound's anti-inflammatory action.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory evaluation.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is currently limited, a comprehensive analysis of its chemical class (resorcylic acid lactones) and the known activities of its close analogs, particularly Pochonin D, provides a strong basis for its potential as a significant anti-inflammatory agent. Its established role as an HSP90 inhibitor further strengthens this hypothesis. The proposed mechanisms of action, centered on the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways, offer clear avenues for future investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's anti-inflammatory properties. Further research into this promising natural product is warranted to explore its therapeutic potential for the treatment of inflammatory diseases.

References

- 1. Pochonins A-F, new antiviral and antiparasitic resorcylic acid lactones from Pochonia chlamydosporia var. catenulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New Anti-Inflammatory β-Resorcylic Acid Lactones Derived from an Endophytic Fungus, Colletotrichum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Anti-Inflammatory β-Resorcylic Acid Lactones Derived from an Endophytic Fungus, Colletotrichum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Concise synthesis of this compound, an HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pochonin A: A Technical Overview of its Antiparasitic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific information regarding the antiparasitic activity of Pochonin A, a resorcylic acid lactone isolated from the fungus Pochonia chlamydosporia. This document collates known data on its efficacy, outlines relevant experimental methodologies, and presents signaling pathway and workflow diagrams to support further research and development in this area.

Quantitative Data on Antiparasitic Activity

This compound has been identified as possessing antiparasitic properties, specifically against the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry. Research by Hellwig et al. (2003) reported moderate activity of this compound in a cellular replication assay against this parasite.[1][2][3]

Due to limitations in accessing the full-text of the primary study, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are not available at this time. The following table is a placeholder for such data, which is crucial for a complete assessment of this compound's potency.